头孢地托仑匹伏酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

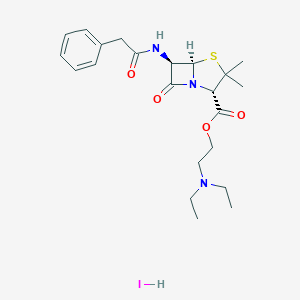

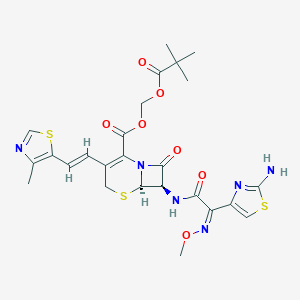

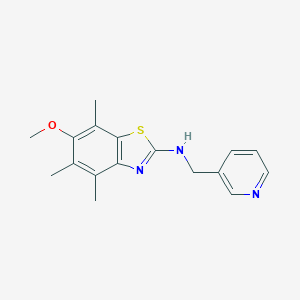

2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, also known as 2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, is a useful research compound. Its molecular formula is C25H28N6O7S3 and its molecular weight is 620.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

急性无并发症膀胱炎的治疗

头孢地托仑匹伏酯已用于治疗急性无并发症膀胱炎。 已发现它对氟喹诺酮类非敏感菌有效,而这些菌株越来越令人担忧 . 一项研究比较了头孢地托仑匹伏酯的3天和7天方案,发现它对无并发症膀胱炎安全有效,两种方案的临床和微生物学疗效没有显著差异 .

肺炎的治疗

头孢地托仑匹伏酯对肺炎链球菌引起的急性肺炎显示出良好的治疗效果。一项研究旨在确定其针对肺炎链球菌的药代动力学/药效学 (PK/PD) 参数及其靶值。 这项研究是在小鼠肺部感染模型中进行的 . 该研究得出结论,头孢地托仑匹伏酯对肺炎链球菌引起的急性肺炎具有良好的治疗效果,其MIC ≤ 0.031–0.063 mg/L,在成人和儿童的批准剂量下均有效。 该研究是在小鼠肺部感染模型中进行的 .

广谱抗菌活性

头孢地托仑匹伏酯对革兰氏阴性菌(包括流感嗜血杆菌、卡他莫拉菌和肺炎克雷伯菌)和革兰氏阳性菌(包括肺炎链球菌、化脓性链球菌和金黄色葡萄球菌)具有广谱抗菌活性 . 这使其在治疗各种感染性疾病(如呼吸道感染和中耳炎)方面非常有用 .

制造中的质量控制

已确定头孢地托仑匹伏酯所有相关杂质的检出限 (LOD) 和定量限 (LOQ),使该方法在散装制造和药物制剂的质量控制中都很有用 .

作用机制

Cefditoren pivoxil, also known as 2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, is a broad-spectrum third-generation cephalosporin antibiotic .

Target of Action

The primary target of cefditoren pivoxil is the penicillin-binding proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the death of the bacteria .

Mode of Action

Cefditoren pivoxil is a prodrug that is hydrolyzed by esterases during absorption to form the active compound, cefditoren . The bactericidal activity of cefditoren results from the inhibition of cell wall synthesis via its affinity for PBPs . It is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases .

Biochemical Pathways

Cefditoren pivoxil inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls via its binding to PBPs . This inhibition disrupts the cell wall biosynthesis, leading to bacterial cell death .

Pharmacokinetics

Cefditoren pivoxil is an orally absorbed prodrug that is rapidly hydrolyzed by intestinal esterases to the microbiologically active cephalosporin cefditoren . In healthy volunteers, single doses of cefditoren pivoxil 200 and 400mg achieved maximal plasma concentrations of 2.6 to 3.1 mg/L and 3.8 to 4.6 mg/L, respectively . Cefditoren penetrates rapidly into bronchopulmonary and tonsillar tissue as well as inflammatory and noninflammatory blister fluid .

Result of Action

The result of cefditoren pivoxil’s action is the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, the bacteria are unable to maintain their structure and function, leading to their death .

Action Environment

The action of cefditoren pivoxil can be influenced by the environment in the gastrointestinal tract, where the prodrug is absorbed and hydrolyzed. The presence of esterases in the intestine is crucial for the conversion of cefditoren pivoxil to its active form . Furthermore, the drug’s efficacy can be affected by the presence of beta-lactamases produced by certain bacteria, although cefditoren is stable in the presence of a variety of these enzymes .

属性

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-7,9-10,17,21H,8,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6+,30-16-/t17-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZFFLVORLEPPO-DLBPBUHXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)/C=C/C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O7S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

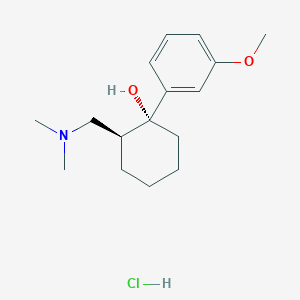

![[(2S,3S,4Ar,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl]methanol](/img/structure/B121392.png)